{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride
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Overview
Description
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride is a chemical compound with the molecular formula C10H17N3O.2ClH. It is known for its unique structure, which includes a cyclobutyl ring and a pyrazole moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound might interact with its targets in a similar way, leading to changes that result in its antileishmanial and antimalarial activities.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways ofLeishmania and Plasmodium species
Result of Action
It has been found that similar compounds have superior antipromastigote activity . This suggests that the compound might have similar effects, leading to its antileishmanial and antimalarial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclobutyl ring formation: The cyclobutyl ring can be introduced through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step involves the reaction of the pyrazole derivative with an amine under appropriate conditions.
Methanol addition: The final step involves the addition of methanol to the cyclobutyl ring, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Zwitterions: Molecules with both positive and negative charges, similar in their ability to interact with biological targets.
Uniqueness
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride is unique due to its specific structural features, such as the combination of a cyclobutyl ring and a pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;;/h5-6,9,14H,2-4,7,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOUQKLIPMMKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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